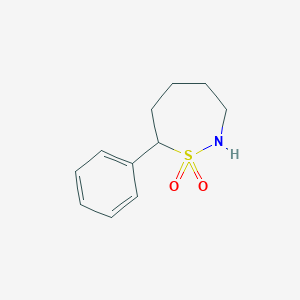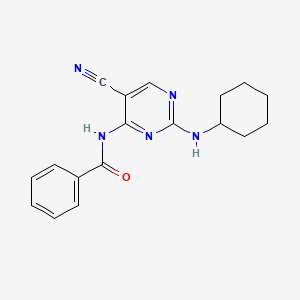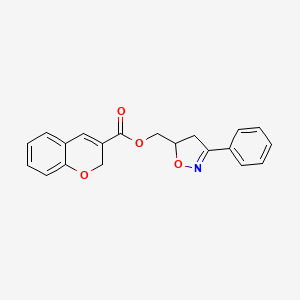![molecular formula C8H13NO2 B12943819 (S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro-connected bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Azaspiro[3.4]octane-8-carboxylic acid typically involves stereoselective synthetic strategies. One common method includes the use of spirocyclic oxindoles as intermediates, which are then subjected to various catalytic and non-catalytic reactions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be conducted under acidic or basic conditions, while reduction reactions typically require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (S)-6-Azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: This compound shares a similar spirocyclic structure but includes a tert-butoxycarbonyl (Boc) protecting group.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester: This ester derivative also features a spirocyclic core and is used in similar applications.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Another related compound with an oxygen atom incorporated into the spirocyclic unit.
Uniqueness
(S)-6-Azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific stereochemistry and the absence of protecting groups, which makes it a versatile intermediate for various synthetic applications. Its distinct structure also allows for unique interactions with biological targets, making it valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(8S)-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
Clave InChI |
AJTKZEFIABHKGM-LURJTMIESA-N |
SMILES isomérico |
C1CC2(C1)CNC[C@H]2C(=O)O |
SMILES canónico |
C1CC2(C1)CNCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)






![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
